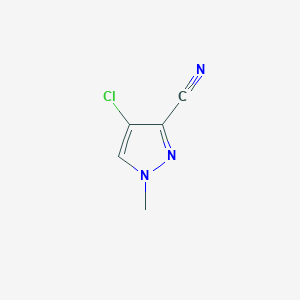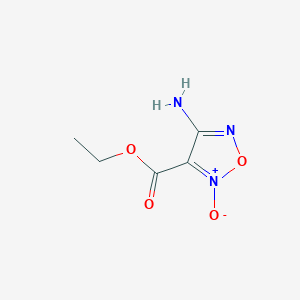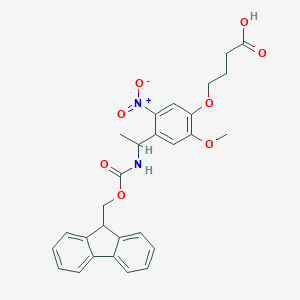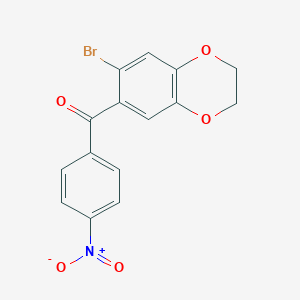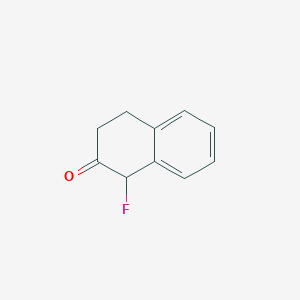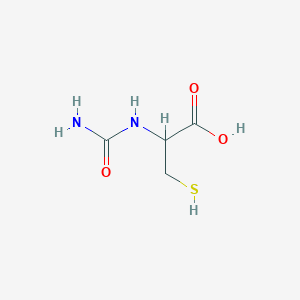
2-(Carbamoylamino)-3-sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carbamoylamino)-3-sulfanylpropanoic acid, also known as cysteine carbamoylation product, is a naturally occurring amino acid that plays a crucial role in several biochemical processes. It is a non-proteinogenic amino acid that is synthesized in the body and is also found in various food sources.
作用机制
The mechanism of action of 2-(Carbamoylamino)-3-sulfanylpropanoic acid is not fully understood. However, it is believed to act as a nucleophile, which can react with electrophilic species and protect proteins from oxidative damage. It can also act as a reducing agent and donate electrons to reactive oxygen species, thereby neutralizing their harmful effects.
生化和生理效应
2-(Carbamoylamino)-3-sulfanylpropanoic acid has several biochemical and physiological effects. It has been found to be involved in the regulation of cellular redox status, which is important for maintaining cellular homeostasis. It also plays a crucial role in the synthesis of glutathione, which is an important antioxidant in the body. Additionally, it has been found to have anti-inflammatory and anti-apoptotic effects.
实验室实验的优点和局限性
The advantages of using 2-(Carbamoylamino)-3-sulfanylpropanoic acid in lab experiments include its ability to regulate redox homeostasis and protein folding. It can also be used to study the role of 2-(Carbamoylamino)-3-sulfanylpropanoic acid in various biochemical processes. However, the limitations of using 2-(Carbamoylamino)-3-sulfanylpropanoic acid in lab experiments include its potential to react with other molecules and form adducts, which can interfere with the results.
未来方向
There are several future directions for research on 2-(Carbamoylamino)-3-sulfanylpropanoic acid. One direction is to study its role in the regulation of gene expression and protein synthesis. Another direction is to investigate its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of 2-(Carbamoylamino)-3-sulfanylpropanoic acid and its interactions with other molecules in the body.
Conclusion:
In conclusion, 2-(Carbamoylamino)-3-sulfanylpropanoic acid is a non-proteinogenic amino acid that plays a crucial role in several biochemical processes. It is synthesized in the body and can also be obtained from dietary sources. It has been extensively studied for its role in the regulation of redox homeostasis, protein folding, and gene expression. It has several biochemical and physiological effects, including its ability to regulate cellular redox status and synthesis of glutathione. While it has advantages for lab experiments, it also has limitations. There are several future directions for research on 2-(Carbamoylamino)-3-sulfanylpropanoic acid, including its potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
合成方法
2-(Carbamoylamino)-3-sulfanylpropanoic acid is synthesized in the body through the transsulfuration pathway, which involves the conversion of methionine to 2-(Carbamoylamino)-3-sulfanylpropanoic acid. It can also be obtained from dietary sources such as meat, fish, and dairy products.
科学研究应用
2-(Carbamoylamino)-3-sulfanylpropanoic acid has been extensively studied for its role in various biochemical processes. It has been found to be involved in the regulation of redox homeostasis, protein folding, and gene expression. It also plays a crucial role in the synthesis of glutathione, which is an important antioxidant in the body.
属性
IUPAC Name |
2-(carbamoylamino)-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSAMXTZRYBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbamoylamino)-3-sulfanylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

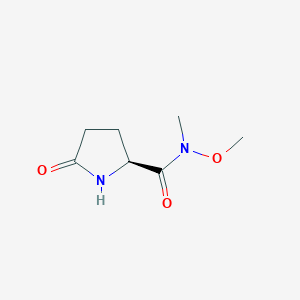
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)
![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
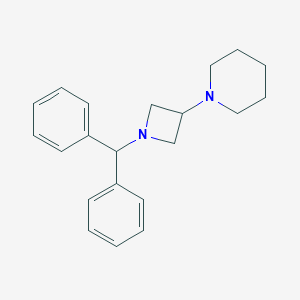
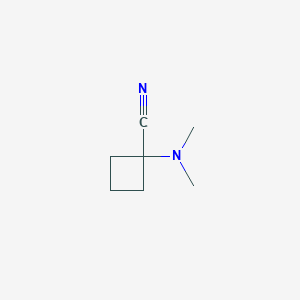
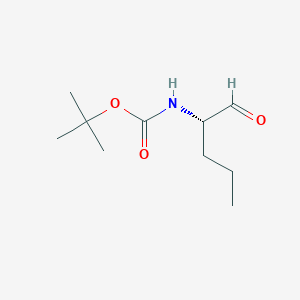
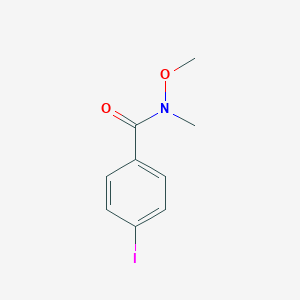
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)
